Triclocarban

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble

In water, 0.11 mg/L at 20 °C

Practically insoluble in water

1 g dissolves in 25 mL acetone; 3 mL dimethyl formamide

In methanol, 1.6 g/L at 35 °C

Synonyms

Canonical SMILES

Environmental Occurrence and Quantitative Data

The following tables summarize the concentrations of TCC found in various environmental compartments, which illustrate its pervasive distribution following release from wastewater treatment plants (WWTPs) [1].

Table 1: TCC Concentrations in Wastewater and Sludge

| Matrix | Location | Concentration Range | Reference / Source |

|---|---|---|---|

| Influent | Durban, South Africa | 0.320 - 45.261 µg/L | [2] |

| Influent | U.S. & China | 84 ng/L - 11.4 µg/L (U.S.); 4.7 - 170.0 ng/L (China) | [3] |

| Effluent | Durban, South Africa |

}

References

- 1. Fate, risk and removal of this compound: A critical review [sciencedirect.com]

- 2. Occurrence and Fate of Triclosan and this compound in ... [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms linking this compound biotransformation to ... [sciencedirect.com]

- 4. Federal Environmental Quality Guidelines - this compound [canada.ca]

Molecular Targets and Antibacterial Mechanisms

The table below summarizes the key mechanistic information for TCC:

| Feature | Description |

|---|---|

| Primary Antibacterial Action | Bacteriostatic (inhibits bacterial growth) [1] |

| Spectrum of Activity | Predominantly effective against Gram-positive bacteria (e.g., Staphylococcus aureus) [1] [2] |

| Proposed General Mechanism | Causes bacterial deformation and hinders microbial metabolism [2]. Historically, it was thought to destabilize the bacterial cell wall [1]. |

| Identified Protein Target | Methyltransferase (MenG) in Gram-positive bacteria [2] |

| Role of Target | MenG is an enzyme involved in the final step of menaquinone (Vitamin K2) synthesis [2] |

| Consequence of Inhibition | Disruption of the electron transport chain, impairing bacterial energy production and metabolism [2] |

This mechanism differs significantly from Triclosan, which mainly inhibits the enoyl-acyl carrier protein reductase (FabI) involved in fatty acid synthesis [3] [4]. The specificity of TCC for Gram-positive bacteria is likely due to the greater permeability of their cell wall compared to the complex outer membrane of Gram-negative species [1] [5].

Experimental Evidence and Research Workflows

The identification of MenG as a target involved sophisticated methodologies, as outlined in the experimental workflow below. This process integrates biochemistry, genomics, and analytical chemistry to elucidate TCC's mechanism of action and bacterial resistance.

Key techniques for studying TCC's mechanism include:

- In vitro enzyme inhibition assays: These are used to confirm that TCC directly inhibits MenG activity [2].

- Gene expression analysis: Techniques like RNA sequencing compare the gene expression profiles of bacteria exposed to TCC against control groups to identify changes in metabolic pathways [2].

- Analysis of resistant mutants: Isolating and characterizing TCC-resistant bacterial strains helps identify the genetic basis of resistance, which can point back to the primary target [1].

- Metabolite profiling: Measuring the levels of menaquinone and other intermediates in the metabolic pathway confirms the biological consequence of MenG inhibition [2].

Bacterial Resistance to TCC

Exposure to TCC can promote the development of bacterial resistance through a few key mechanisms:

- Selection Pressure: Low, sub-lethal concentrations of TCC kill susceptible bacteria, allowing resistant strains to survive and proliferate [1].

- Gene Transfer: Resistant bacteria can share resistance genes with other bacteria via horizontal gene transfer [1].

- Co-selection for Antibiotic Resistance: Exposure to TCC can increase the expression of multidrug efflux pumps or other non-specific resistance mechanisms, potentially leading to cross-resistance with clinically important antibiotics [1] [6].

References

- 1. Triclocarban [en.wikipedia.org]

- 2. Fate, toxicity and effect of this compound on the microbial ... [sciencedirect.com]

- 3. The impact of triclosan on the spread of antibiotic ... [pmc.ncbi.nlm.nih.gov]

- 4. Triclosan: An Update on Biochemical and Molecular ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 6. Resistance and Biodegradation of Triclosan ... [pmc.ncbi.nlm.nih.gov]

Quantitative Data on Human Absorption & Bioaccumulation

The table below summarizes key quantitative parameters for TCC absorption and bioaccumulation in humans, based on experimental studies.

| Parameter | Value | Context / Conditions | Source |

|---|---|---|---|

| Dermal Absorption Rate | ~0.6% of applied dose | Showering with soap containing 0.6% TCC (approx. 70 mg TCC) [1] | Human Exposure Study [1] |

| Primary Urinary Metabolites | N-glucuronides (avg. 30 ng/mL) | Post-showering; continuous use leads to steady-state excretion [1] [2] | Human Exposure Study [1] |

| Elimination Half-Life | ~10 hours | Estimated from pharmacokinetic data [2] | DrugBank [2] |

| Route of Elimination | Urine (27%), Feces (70%) | Following a single oral dose [2] | DrugBank [2] |

| Detection in Human Matrices | Urine, Serum, Breast Milk | General population exposure biomonitoring [3] [4] | Review & Biomarker Studies [3] [4] |

Experimental Protocols for Key Studies

Understanding the methods behind this data is crucial for evaluation and replication.

Human Dermal Exposure and Urinary Biomarker Assessment [1]

This study quantitatively assessed TCC absorption after real-world use of a personal care product.

- Objective: To determine the extent of human absorption and urinary excretion of TCC and its metabolites following a shower with commercial antibacterial soap.

- Procedure:

- Exposure: Human subjects showered with a commercial bar soap containing 0.6% TCC.

- Sample Collection: Urine samples were collected from subjects over a 72-hour period post-exposure.

- Sample Analysis: Urine was analyzed using a validated online solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (online SPE-LC-MS/MS) method.

- Metabolite Identification: The major metabolite was identified as TCC-N-glucuronide.

- Data Analysis: Absorption was estimated based on the total amount of TCC-glucuronide excreted in urine relative to the known amount of TCC used in the soap.

- Key Finding: Approximately 0.6% of the TCC applied during a shower was absorbed through the skin and renally eliminated as a glucuronide conjugate.

Identification of TCC Metabolites in Rats and Humans [4]

This study defined the metabolic profile of TCC to identify suitable biomarkers for human exposure assessment.

- Objective: To identify the major metabolites of TCC in rat and human biological samples.

- Procedure:

- Animal Dosing: Adult female Sprague Dawley rats were administered a single oral dose of TCC (500 mg/kg body weight).

- Sample Collection: Urine and serum were collected from rats at defined intervals. Human urine (n=50) and serum (n=16) samples were also obtained from a general adult population.

- Sample Preparation: Urine samples were treated with β-glucuronidase/sulfatase (from Helix pomatia) to hydrolyze conjugated metabolites back to their free forms.

- Analysis: Metabolites were identified using online SPE-HPLC-MS/MS.

- Metabolite Confirmation: The identity of major oxidative metabolites (2'-OH-TCC and 3'-OH-TCC) was confirmed by comparing their chromatographic behavior and mass spectra with those of authentic synthesized standards.

- Key Finding: While oxidation is a major metabolic pathway in rats, the primary metabolic pathway in humans is direct glucuronidation, with TCC itself being a key biomarker.

Molecular Interactions and Toxicity Pathways

Although direct human bioaccumulation data for specific organs is limited, network toxicology and experimental studies suggest potential mechanisms for TCC-induced toxicity, particularly in the liver.

The diagram below illustrates the predicted mechanism of TCC-induced liver injury, integrating network toxicology predictions and in vivo validation.

This mechanism is supported by in vivo experiments in weaned piglets, a model with digestive and liver physiology similar to humans. These studies confirmed TCC exposure leads to increased liver index, elevated serum biochemical markers (like ALT and AST), and reduced antioxidant capacity, validating the predicted pathways of injury [5].

Conclusion

References

- 1. Investigation of human exposure to triclocarban ... | DrugBank Online [go.drugbank.com]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Global progress and prospects of triclosan and this compound ... [frontiersin.org]

- 4. of Exposure to Biomarkers in Urine and Serum - PMC this compound [pmc.ncbi.nlm.nih.gov]

- 5. Investigating the mechanisms of this compound-induced liver ... [sciencedirect.com]

Comprehensive Technical Guide: Triclocarban Environmental Persistence and Bioaccumulation

Chemical Identity and Fundamental Properties

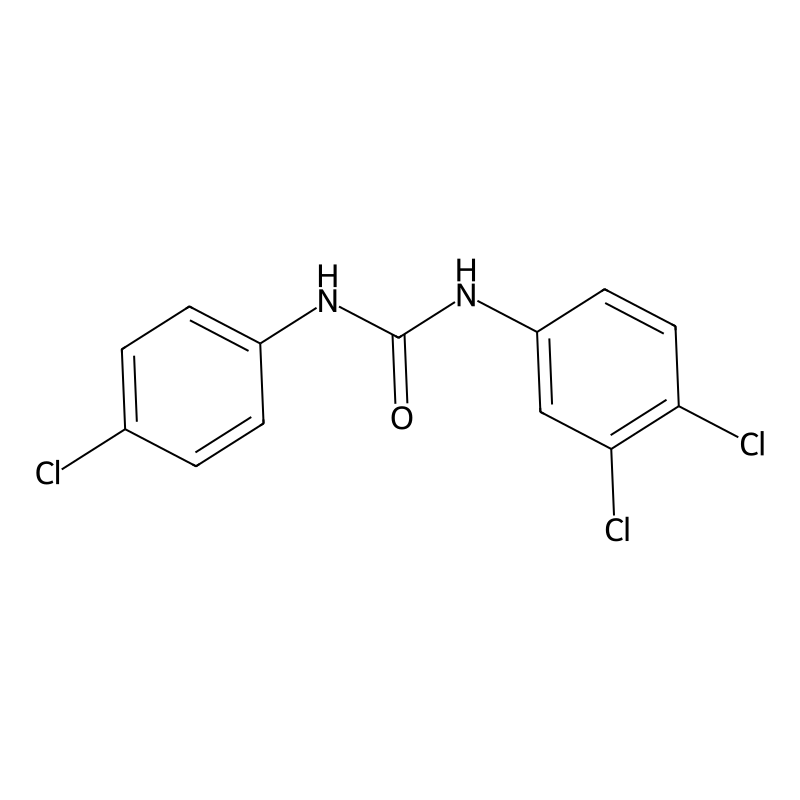

TCC's molecular structure features chlorinated phenyl rings connected by a urea bridge, contributing to its environmental behavior.

- Chemical Abstracts Service Registry Number: 101-20-2

- IUPAC Name: N-(4-Chlorophenyl)-N′-(3,4-dichlorophenyl)urea

- Molecular Formula: C₁₃H₉Cl₃N₂O

- Molecular Weight: 315.58 g/mol [1]

Critical Physicochemical Parameters

Table: Key physicochemical properties of triclocarban governing environmental distribution

| Property | Value | Data Type | Environmental Significance |

|---|---|---|---|

| Water Solubility | 0.62 mg/L at 25°C | Experimental [2] | Low solubility promotes partitioning from water to organic phases |

| Octanol-Water Partition Coefficient (log KOW) | 3.63-4.20 | Experimental [1] [2] | Indicates high lipophilicity and bioaccumulation potential |

| Vapor Pressure | 4.8 × 10-7 Pa at 25°C | Modelled [2] | Negligible volatility, unlikely to partition to atmosphere |

| Henry's Law Constant | 4.6 × 10-6 Pa·m³/mol | Modelled [2] | Confinds substance to aquatic and terrestrial environments |

| Dissociation Constant (pKa) | 12.7 at 20°C | Experimental [2] | Remains neutral across environmental pH ranges |

| Melting Point | 255.6°C | Experimental [2] | High thermal stability |

Environmental Fate and Persistence

Primary Sources and Pathways

- Usage Sources: TCC has been historically used in personal care products including bar soaps (up to 80% of antimicrobial bar soap in the US contained TCC as of 2005), lotions, deodorants, toothpaste, and plastics [1].

- Release Pathways: After consumer use, >95% of TCC enters wastewater treatment systems, with annual US wastewater loading estimated at approximately 2.75×10⁵ kg [3].

Behavior in Wastewater Treatment Plants

WWTPs are critical control points for TCC environmental release. Multiple studies demonstrate that TCC is effectively removed from wastewater stream but transferred to sludge phase.

Table: this compound fate in wastewater treatment plants across different studies

| Study/Source | Influent Concentration | Effluent Concentration | Overall Removal Efficiency | Sludge Concentration | Transfer to Sludge |

|---|---|---|---|---|---|

| Zheng et al. [3] | 731.1-812.4 ng/L | <2.5% of influent | >97% | Not specified | 38.2-44.4% |

| Heidler et al. (cited in [3]) | 6100 ± 2000 ng/L | 170 ± 30 ng/L | 97 ± 1% | Not specified | 78 ± 11% |

| Lozano et al. (cited in [3]) | Not specified | Not specified | Not specified | 13,100 ± 900 ng/g (dry weight) | 79% |

| Global Concern [3] | - | - | - | Mean 2350 ng/g in China | Major pathway to environment |

Transformation and Degradation

TCC undergoes different fates across environmental compartments:

- Microbial Degradation: Limited in many environments; forms transformation products including 4-chloroaniline and 3,4-dichloroaniline (carcinogenic byproducts) [1].

- Gut Microbiota Metabolism: Unique metabolic profile in colon with high abundance of parent TCC and free-form metabolites mediated by gut microbiota actions [4].

- Composting Performance: Sewage sludge composting shows varying degradation efficiency depending on bulking agents and process conditions [3].

Bioaccumulation Potential

Bioaccumulation Metrics and Evidence

TCC's high lipophilicity (log KOW = 3.63-4.20) drives significant bioaccumulation in aquatic and terrestrial organisms.

Table: Experimental bioaccumulation evidence for this compound

| Organism/Matrix | Location/Study | Concentration | Notes |

|---|---|---|---|

| Fish | Kaveri and Vellar Rivers, India [3] | 1.4-692 ng/g (lipid weight) | 100% detection frequency in fish |

| Surface Water | Chinese River Basins [3] | 6.97-152.60 ng/L | Highest in Yellow River Basin |

| Dolphins | Atlantic [1] | Detected | Marine mammal exposure evidence |

| Human Monitoring | NHANES [4] | ~37% of US population | Widespread human exposure |

| Human Tissues | Pregnant women [5] | Detected in maternal and fetal placental tissues | Transplacental transfer confirmed |

| Crop Plants | Edible crops [5] | Detected in roots | Potential food chain exposure |

- Aquatic Organisms: Bioaccumulation factors up to 1600 for snails and 2700 for algae near WWTP outfalls [6].

- Human Exposure Pathways: Dermal absorption from personal care products, dietary intake through contaminated food crops, and placental transfer to fetuses [5].

Ecotoxicological Impacts

Aquatic Toxicity

TCC is classified as "highly hazardous to aquatic life" with significant toxicity across species:

- Daphnia magna: LC₅₀ = 0.01 mg/L after 48h (acute) [6]

- Ceriodaphnia dubia: LC₅₀ = 0.0031 mg/L after 48h (acute) [6]

- Green alga (Scenedesmus subspicatus): LC₅₀ = 0.02 mg/L after 72h (growth inhibition) [6]

- Amphibians, fish, and invertebrates: Multiple studies show adverse effects [1]

Endocrine Disruption Mechanisms

TCC exhibits multiple endocrine-disrupting activities through different mechanisms:

Figure: Molecular mechanisms of TCC endocrine disruption based on in vitro and in vivo studies [7] [1]

Advanced Experimental Methodologies

Analytical Detection Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method [4]

- Extraction: Tissue samples (≈100 mg) homogenized with 1 mL methanol using OMNI bead ruptor, centrifuged at 7000×g for 3 min

- Cleanup: Supernatant transferred, centrifuged at 13,000×g for 5 min, 500 μL supernatant vacuum-centrifuged to dryness

- Analysis: Reconstitution in methanol proportional to sample weights, centrifugation (15,000×g, 10 min, 4°C)

- Instrumentation: Dionex Ultimate 3000 UHPLC system coupled to TSQ Quantiva Triple Quadrupole mass spectrometer

- Chromatography: ACQUITY UPLC BEH C18 column (1.7 μm, 2.1×100 mm); mobile phase: 2mM ammonium acetate in water (A) and acetonitrile (B)

- Quantification: Multiple reaction monitoring (MRM) mode with isotope-labeled internal standards

Wastewater Treatment Plant Fate Studies

Sample Collection Protocol [3]

- Water Sampling: 3000 mL composite samples collected at 7:00-8:00, 12:00-13:00, and 17:00-18:00 from influent and effluent streams

- Sludge Sampling: Sewage sludge collected from filter press dehydrator outlet at same time intervals

- Analysis: Solid-phase extraction followed by LC-MS/MS quantification

Gut Microbiota Metabolism Studies

In Vivo Experimental Designs [4]

- Animal Models: Swiss Webster mice (6 weeks) treated with 80 ppm TCC via modified AIN-93G diet (≈8 mg/kg/day) for 4 weeks

- Germ-Free Models: Comparison of conventional vs. germ-free mice after single oral gavage (8 mg/kg TCC)

- Antibiotic Depletion: Drinking water with 1.0 g/L ampicillin and 0.5 g/L neomycin for 7 days before TCC exposure

- Tissue Collection: Blood, liver, heart, kidney, lung, bile, small intestine, colon (mucosa and digesta) for LC-MS/MS analysis

Regulatory Status and Research Trends

Global Regulatory Landscape

- United States: FDA banned TCC in consumer antiseptic washes in 2016, effective September 2017 [1]

- Canada: 2023 screening assessment concluded low risk of ecological harm due to limited exposure potential, despite high hazard classification [2]

- Ongoing Concerns: Continued presence in cosmetics and environmental reservoirs despite regulatory restrictions

Emerging Research Priorities

Bibliometric analysis reveals shifting research priorities (2002-2024) [8]:

- Current Focus: Environmental behavior and fate, ecotoxicological impacts and mechanisms, human exposure risk assessment, degradation and removal technologies

- Future Directions: Interaction with other environmental pollutants, improved removal technologies, mixture toxicity effects

Conclusion and Future Perspectives

TCC represents a concerning case study of antimicrobial environmental contamination. Despite regulatory actions, its persistence and bioaccumulation potential create legacy contamination issues requiring continued management. Future research should focus on:

- Advanced Treatment Technologies: Developing more efficient degradation methods for TCC in wastewater and sludge

- Mixture Toxicity Assessment: Understanding interactive effects with co-occurring contaminants

- Human Health Impact Studies: Elucidating long-term health implications of chronic low-dose exposure

- Remediation Strategies: Developing effective cleanup technologies for contaminated sediments and soils

References

- 1. This compound [en.wikipedia.org]

- 2. Screening assessment this compound [canada.ca]

- 3. Fate and biodegradation characteristics of this compound in ... [sciencedirect.com]

- 4. Metabolic fate of environmental chemical this compound in colon ... [pmc.ncbi.nlm.nih.gov]

- 5. Investigating the Mechanisms of this compound-Induced ... [sciencedirect.com]

- 6. An informative short-term study on the impacts of a ... [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Biologic Activities of the Antimicrobials this compound ... [pmc.ncbi.nlm.nih.gov]

- 8. Global progress and prospects of triclosan and this compound ... [frontiersin.org]

triclocarban mammalian off-target effects overview

Mammalian Off-Target Effects of Triclocarban

The table below summarizes the key mammalian off-target effects of TCC, the affected systems, and the proposed molecular mechanisms as identified in recent research.

| Affected System/Process | Observed Off-Target Effects | Proposed Molecular Mechanisms / Key Findings | Experimental Models |

|---|

| Endocrine System & Hormonal Signaling | • Amplifies androgen and estrogen signaling [1] • Alters thyroid hormone homeostasis [1] • Decreases estradiol and progesterone levels in rats [2] | • Enhanced strength of endogenous hormones (estradiol, testosterone) [1] • Disruption of estrogen receptor (ESR1) signaling and hypermethylation of the Esr1 gene [3] | In vitro bioassays [1], rodent models [2] [3] | | Neurodevelopment | • Accumulates in the fetal brain [3] • Sex-specific alterations in gene expression [3] • Increased risk of preterm birth correlated with maternal urine TCC [2] | • Impaired ESR1 signaling; decreased protein levels of ESR1, ARNT, and CAR [3] • Disruption of global DNA methylation and estrogen receptor genes [3] • Dysregulation of neurogenesis- and neurotransmitter-related genes [3] | Mouse models (prenatal exposure) [3], human cohort study [2] | | Intestinal Epithelial Homeostasis | • Impairs formation and growth of small intestinal organoids [4] • Compromises nutrient absorption and defense against pathogens [4] | • Inhibition of the Wnt/β-catenin signaling pathway [4] • Reduction in Lgr5+ intestinal stem cells and dysregulation of differentiation [4] | Mouse small intestinal organoids (SIOs), in vivo mouse studies [4] | | Cellular Stress & Toxicity | • Induces apoptosis and impairs autophagy in brain neurons [3] • Potential to form toxic degradation products (e.g., 4-chloroaniline) [2] | • Reduced BCL2 protein (anti-apoptotic) in male mouse brain [3] • Inhibition of aromatase activity in human placental cells [2] | In vitro mammalian cell cultures (JEG-3, neurons) [2] [3] |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the methodologies used in the key studies cited above.

Assessing Effects on Intestinal Homeostasis using Organoids [4]

This protocol utilizes small intestinal organoids (SIOs) to model TCC's effect on the gut epithelium.

- Organoid Culture: Isolate and culture crypts from mouse small intestine in Matrigel. Maintain in growth medium (ENR: EGF, Noggin, R-spondin) to support stem cell viability and organoid formation.

- Chemical Exposure: Treat organoids with environmentally relevant concentrations of TCC (e.g., 1 μM and 10 μM) for a specified period (e.g., 5 days).

- Endpoint Analysis:

- Organoid Formation Efficiency: Count the number of successfully formed organoids to assess gross toxicity.

- Immunofluorescence Staining: Use antibodies against markers like:

- Lgr5-EGFP: To quantify intestinal stem cells.

- Muc2: To identify goblet cells.

- Chromogranin A: To identify enteroendocrine cells.

- EdU (5-ethynyl-2'-deoxyuridine): To label proliferating cells.

- RNA Sequencing: Perform transcriptome analysis on control vs. TCC-treated organoids to identify dysregulated pathways, such as the Wnt signaling pathway.

- In Vivo Verification: Administer TCC (e.g., 200 mg/kg/day) to mice orally for 14 days. Analyze intestinal tissues for histopathological changes and confirm key findings from the organoid model (e.g., reduction in Lgr5+ cells).

Evaluating Neurodevelopmental Toxicity via Prenatal Exposure [3]

This in vivo protocol examines the long-term effects of prenatal TCC exposure on the offspring's brain.

- Animal Dosing: Expose pregnant mice to TCC via oral gavage or diet. Use environmentally relevant low doses (e.g., 0.3 mg/kg/day) and higher doses (e.g., 3.0 mg/kg/day) throughout the gestation period.

- Tissue Collection: Sacrifice the offspring at a postnatal time point (e.g., one month). Dissect and collect brain regions of interest, such as the prefrontal cortex.

- Molecular Analysis:

- Gene Expression: Extract mRNA and perform qPCR to analyze the expression of genes related to:

- Hormone Signaling: Esr1, Esr2, Gper1, Ahr, Arnt.

- Neurodevelopment & Metabolism: Cyp19a1, Cyp1a1, Atg7.

- Protein Expression: Use Western blotting to quantify corresponding protein levels (e.g., ESR1, ARNT, CAR, BCL2).

- Epigenetic Analysis: Measure global DNA methylation levels and perform targeted analysis of DNA methylation in the promoter regions of specific genes like Esr1 via bisulfite sequencing.

- Microarray Analysis: Conduct genome-wide expression profiling to identify dysregulated genes and perform enrichment analysis to determine affected biological processes (e.g., neurogenesis, neurotransmitter signaling).

- Gene Expression: Extract mRNA and perform qPCR to analyze the expression of genes related to:

This compound Disposition and Metabolism (ADME) Data

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of TCC is critical for interpreting its toxicological effects.

| ADME Parameter | Findings | Experimental Context |

|---|---|---|

| Absorption (Oral) | Extensive, based on high fecal recovery of radioactivity [2] | Single oral gavage (50-500 mg/kg) in male rats [2] |

| Absorption (Dermal) | Low (≤ 3% of applied dose) [2] | Single dermal application (1.5% or 3% TCC) in rodents [2] |

| Distribution | Low tissue retention; 3.9% of dose at 24h, 0.1% at 72h [2]. Detected in brain, heart, muscle of offspring [3]. | Oral administration in rats [2]; Lactational exposure in mice [3] |

| Metabolism | Extensive; primary metabolites are hydroxylated (2'-, 3'-, 6-OH-TCC) and conjugated (glucuronide, sulfate) forms [2]. | In vivo (rat, monkey) and in vitro (hepatocytes) studies [2] |

| Excretion (Oral) | Primarily fecal (85-86%), minor urinary (3-6%) [2] | Single oral gavage in male rats [2] |

| Excretion (Dermal) | Primary route for absorbed dose is via bile [2] | Dermal application in rodents [2] |

| Plasma Half-Life | ~2 hours (parent compound); ≥9 hours (total radioactivity) [2] | Oral administration in rats [2] |

Mechanistic Pathways of Toxicity

The following diagrams illustrate the key molecular pathways disrupted by TCC, as identified in the research.

TCC Disruption of Intestinal Stem Cell Homeostasis

This pathway summarizes the mechanism by which TCC impairs intestinal epithelium maintenance, as revealed in the organoid study [4].

TCC inhibits Wnt signaling, disrupting intestinal stem cell maintenance and function.

TCC Neurodevelopmental Toxicity via Prenatal Exposure

This pathway outlines the sex-specific mechanisms of neurodevelopmental toxicity observed in mouse offspring after prenatal TCC exposure [3].

Prenatal TCC exposure disrupts multiple signaling and epigenetic pathways in the brain.

Conclusion

Current evidence positions this compound as a substance with significant and concerning off-target effects in mammals. Its roles as an endocrine disruptor, a neurodevelopmental risk factor—with effects potentially programmed by prenatal exposure—and a disruptor of gut homeostasis highlight the need for careful consideration of its use and continued investigation into its long-term health impacts.

References

triclocarban hepatotoxicity mechanisms in vivo

Core Mechanisms of TCC-Induced Hepatotoxicity

The primary mechanisms of TCC-induced liver injury, as identified in a 2025 study on weaned piglets, involve oxidative stress and interference with specific signaling pathways [1] [2]. The workflow below illustrates how network toxicology and in vivo validation were combined to identify these mechanisms.

Research workflow for identifying TCC hepatotoxicity mechanisms.

Key Hepatotoxicity Findings and Quantitative Data

The in vivo experiments confirmed liver damage through histopathology, serum biochemistry, and oxidative stress markers. The table below summarizes the key quantitative findings from the piglet study [1] [2].

| Parameter Category | Specific Marker | Change in High-Dose TCC Group | Biological Significance |

|---|---|---|---|

| Liver Histopathology | Liver Index | Decreased | Indicator of organ atrophy or damage |

| Histopathological Damage | Observed | Direct structural damage to liver tissue | |

| Serum Biochemistry | Alanine Aminotransferase (ALT) | Increased | Marker of hepatocyte damage and membrane integrity loss |

| Aspartate Aminotransferase (AST) | Increased | Indicator of liver and heart muscle damage | |

| Oxidative Stress Markers | Glutathione Peroxidase (GSH-PX) | Decreased | Reduced capacity to detoxify peroxides |

| Catalase (CAT) | Decreased | Impaired decomposition of hydrogen peroxide | |

| Total Superoxide Dismutase (T-SOD) | Decreased | Diminished ability to neutralize superoxide radicals | |

| Total Antioxidant Capacity (T-AOC) | Decreased | Overall decline in antioxidant defense | |

| Malondialdehyde (MDA) | Increased | Marker of enhanced lipid peroxidation and cell damage |

Molecular Pathways and Gene Expression

RT-qPCR analysis identified significant upregulation of eight core target genes in the livers of exposed piglets, pointing to activation of oxidative stress and inflammatory pathways [1]. One core gene, ESR1, did not show a significant change [1].

Detailed Experimental Protocol

For researchers seeking to replicate or build upon this work, here is a summary of the key experimental methodologies used in the cited study [2].

| Experimental Phase | Method/Tool | Key Specifications | Primary Purpose |

|---|---|---|---|

| Network Toxicology | Swiss Target Prediction, PharmMapper, GeneCards, OMIM | Used to predict and identify 269 potential and 9 core targets of TCC. | To hypothesize potential molecular targets and pathways for TCC-induced liver injury. |

| Molecular Docking | AutoDock Vina | Analyzed binding affinity between TCC and core target proteins. | To validate the potential interaction between TCC and prioritized protein targets. |

| In Vivo Model | Weaned Piglets | Groups exposed to varying doses of TCC for a defined period. | To study TCC hepatotoxicity in a model with high physiological relevance to humans. |

| Toxicity Assessment | Serum ALT/AST, Liver Index, Histopathology | Standard biochemical assays and tissue staining (e.g., H&E). | To quantify functional and structural liver damage. |

| Oxidative Stress | Commercial Assay Kits | Measured GSH-PX, CAT, T-SOD, T-AOC, MDA levels in liver tissue. | To evaluate the status of the antioxidant system and oxidative damage. |

| Gene Expression | RT-qPCR | Analyzed mRNA levels of the 9 core target genes. | To confirm the regulation of key genes identified by network toxicology. |

Interpretation of Mechanistic Insights

The data indicates that TCC hepatotoxicity is primarily driven by:

- Oxidative Stress: The significant depletion of key antioxidant enzymes (GSH-PX, CAT, T-SOD) and the rise in lipid peroxidation (MDA) show that TCC overwhelms the liver's antioxidant defenses, leading to oxidative damage [1] [2].

- Inflammatory Pathway Activation: The upregulation of genes like AKT1, HIF1A, and PTGS2 suggests the activation of complex networks involving cell survival, stress response, and inflammation [1] [2].

- Multi-Target Mechanism: The study successfully demonstrates that network toxicology is a powerful tool for predicting complex, multi-target mechanisms of environmental pollutants, which were subsequently confirmed in a living organism [1] [2].

References

triclocarban research trends and knowledge gaps

Environmental Occurrence and Exposure Data

TCC is consistently detected in diverse environmental matrices worldwide due to its persistence and incomplete removal in wastewater treatment plants (WWTPs) [1] [2]. The table below summarizes quantitative data on its occurrence.

| Matrix | Location | Concentration Range | Key Findings |

|---|---|---|---|

| Wastewater & Biosolids [1] [2] | U.S., China, Canada | Influent: 84 ng/L - 11.4 μg/L [1]; Biosolids: 338 - 1290 μg/kg (Canada) [2] | >95% detection frequency; removal primarily via adsorption to sludge (up to 75%) rather than biodegradation [1] [2]. |

| Surface Water & Sediment [1] [3] | China (Pearl River, Xiaoqing River), India (East Kolkata Wetlands) | Water: 4.7 - 170 ng/L (China), 32 - 382 ng/L (rivers); Sediment: mg/kg range [1] [3] | Widespread contamination; higher concentrations found in sediments, indicating accumulation [1]. |

| Biota (Fish) [3] | India (River Cauvery, Floodplain wetlands) | Fish flesh: TCC up to 1.24 μg/g [3] | Demonstrates bioaccumulation in aquatic food webs, even when water concentrations are low or undetectable [3]. |

| Human Exposure [4] [5] | - | Detected in urine, serum, breast milk, and placental tissues [4] [5] | Confirms absorption through skin (from soaps) and potential for transplacental transfer; associated with personal care product use [4] [5]. |

Detailed Experimental Protocols

Investigating TCC Biotransformation in Biofilm Reactors

This methodology assesses TCC's fate and impact on specialized microbial communities for wastewater treatment [1].

- 1. Reactor Setup: Operate a sulfur-metabolism biofilm reactor, using elemental sulfur as the primary electron donor for sulfur-based autotrophic denitrification (SAD) [1].

- 2. Long-Term Exposure Operation: Continuously expose the biofilm to TCC at environmentally relevant concentrations (e.g., ≤ 25 μg/L) over an extended period [1].

- 3. Performance Monitoring:

- 4. Microbial Community Analysis: Use 16S rRNA sequencing to analyze shifts in microbial community structure, particularly sulfur-oxidizing and dechlorinating bacteria [1].

- 5. Functional Gene Expression: Apply metatranscriptomics (RNA sequencing) to quantify expression of key functional genes, especially those involved in dechlorination and sulfur oxidation [1].

The following workflow diagram illustrates the key stages of this experimental protocol:

Experimental workflow for investigating TCC biotransformation in sulfur-metabolism biofilm reactors.

Network Toxicology and In Vivo Validation of Hepatotoxicity

This integrated approach predicts TCC's toxic mechanisms computationally and validates them in a biological model [4].

- 1. Toxicity and Target Prediction:

- 2. Network Construction:

- 3. Molecular Docking:

- Perform docking simulations (e.g., with AutoDock Vina) to model the binding interactions and affinity between TCC and the core target proteins [4].

- 4. In Vivo Validation:

- Animal Model: Use weaned piglets (anatomically and functionally similar to human infants for liver studies) [4].

- TCC Administration: Expose piglets to TCC via an appropriate route (e.g., oral gavage or diet) [4].

- Endpoint Assessment:

- Histopathology: Examine liver tissue sections for lesions, inflammation, and steatosis [4].

- Biochemical Assays: Measure serum liver enzymes (ALT, AST), oxidative stress markers (SOD, GSH), and inflammatory cytokines [4].

- Gene Expression: Use RT-qPCR to validate mRNA expression changes in the core targets identified by network toxicology [4].

The diagram below summarizes this multi-stage methodology:

Integrated workflow combining network toxicology prediction with in vivo experimental validation.

Mechanisms of Action and Toxicity

TCC's effects are mediated through multiple pathways, as illustrated by the network toxicology and experimental studies.

- Antimicrobial Mechanism: TCC inhibits bacterial enoyl-(acyl-carrier-protein) reductase (FabI), a key enzyme in fatty acid synthesis, leading to disrupted cell membrane formation. It also causes non-specific damage to cell membranes [5].

- Hepatotoxicity Mechanism: In vivo studies in piglets show TCC exposure increases liver-to-body weight ratio, elevates serum liver enzymes (ALT, AST), induces oxidative stress, and promotes inflammation [4]. Network toxicology predicts core targets like AKR1C3 and PTGS2 (COX-2), implicating key pathways:

- PPAR Signaling Pathway: Critical for lipid metabolism; disruption can lead to fatty liver [4].

- PI3K-Akt Signaling Pathway: Regulates cell survival, growth, and metabolism; its dysregulation is linked to metabolic disorders and liver injury [4].

- Endocrine Disruption: TCC is known to enhance estrogenic activity in the brain and other tissues, potentially through interactions with hormone receptors [5].

Critical Knowledge Gaps and Future Research Directions

Despite advancements, significant gaps remain in understanding TCC's full impact.

- Transformation Products and Co-toxicity: The ecological and health risks of TCC's major transformation products (DCC, MCC, 3,4-DCA) are not fully characterized [1] [6]. Future research should focus on their toxicity, persistence, and potential for synergistic effects when mixed with other environmental pollutants (e.g., triclosan, microplastics) [6].

- Human Health Impacts: While biomonitoring confirms human exposure, the causal links between chronic, low-dose TCC exposure and specific human diseases (e.g., metabolic disorders, liver dysfunction) require longitudinal epidemiological studies [4].

- Antibiotic Resistance Co-selection: TCC exposure can promote cross-resistance to clinically important antibiotics (e.g., chloramphenicol, tetracycline) by selecting for efflux pump overexpression [7]. The precise genetic mechanisms and the potential for co-resistance gene transfer in complex microbial communities need further elucidation [6] [7].

- Advanced Removal Technologies: Research into innovative, cost-effective degradation technologies is a key future trend [6]. While sulfur-based systems show promise, scaling them for real-world WWTPs and developing advanced oxidation processes or novel catalytic materials are critical research areas [1] [6].

Research on triclocarban is highly active, driven by its environmental persistence and documented biological effects. Moving forward, the field will benefit from increased focus on mixture toxicology, human health epidemiology, and the development of engineering solutions to mitigate its environmental presence.

References

- 1. Mechanisms linking this compound biotransformation to ... [sciencedirect.com]

- 2. Quantification of fluoroquinolones, triclosan and ... [sciencedirect.com]

- 3. Toxic footprints: Unveiling phenolic micropollutants of ... [ui.adsabs.harvard.edu]

- 4. Investigating the Mechanisms of this compound-Induced ... [sciencedirect.com]

- 5. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. Global progress and prospects of triclosan and this compound ... [frontiersin.org]

- 7. Resistance and Biodegradation of Triclosan ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Analysis of Triclocarban in Wastewater: Analytical Methods, Transformation Pathways, and Detection Protocols

Introduction

Triclocarban (TCC) is a chlorinated aromatic antimicrobial compound widely used in personal care products, medical disinfectants, and cleaning agents since the 1950s. With global annual production exceeding 10,000 tons, TCC has become a pervasive environmental contaminant frequently detected in wastewater systems worldwide. Due to its chemical stability and lipophilic nature (logKow>4), TCC resists degradation in conventional wastewater treatment and accumulates in environmental compartments, including sediments and biological tissues. Recent studies have detected TCC in various environmental matrices, with concentrations ranging from 32–382 ng/L in surface waters to 3–43.3 mg/kg in dewatered sludge, raising significant concerns about ecological impacts and human health risks. This application note provides comprehensive analytical methods and protocols for detecting and quantifying TCC and its transformation products in wastewater and sludge matrices, supporting environmental monitoring and risk assessment initiatives [1] [2] [3].

The environmental significance of TCC monitoring extends beyond its persistence. TCC functions as an endocrine disruptor and has been linked to inhibition of microbial metabolic processes essential for wastewater treatment, including nitrification, denitrification, and anaerobic digestion. Furthermore, TCC exposure promotes the evolution and dissemination of antimicrobial resistance genes (ARGs) in aquatic environments, posing a global threat to public health. These concerns have prompted regulatory actions, including restrictions on TCC use in consumer antiseptic washes by the U.S. FDA and similar measures in the European Union. Consequently, robust analytical methods for tracking TCC fate in wastewater treatment systems are essential for developing effective risk management strategies and treatment technologies [1] [2] [4].

Analytical Methods Overview

Various analytical techniques have been developed for TCC detection in wastewater, each offering distinct advantages and limitations based on sensitivity, selectivity, throughput, and application context. The selection of an appropriate method depends on several factors, including required detection limits, sample matrix complexity, available instrumentation, and analytical throughput requirements. This section provides a comprehensive overview of the primary technical approaches, categorized into instrumental analysis, rapid screening methods, and advanced bioanalytical techniques [5].

Table 1: Comparison of Major Analytical Methods for this compound Detection

| Method | Principle | Detection Limit | Sample Matrix | Advantages | Limitations |

|---|---|---|---|---|---|

| Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | Chromatographic separation followed by accurate mass measurement | 0.01-0.12 ng/g (sediment) | Sludge, sediment, wastewater | High sensitivity and specificity; can identify unknown transformation products | Requires sophisticated instrumentation; extensive sample preparation |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation with multiple reaction monitoring | 1.09-1.67 μg/kg (various matrices) | Wastewater, surface water, sludge | Excellent sensitivity and selectivity; gold standard for confirmation | Matrix effects can interfere; requires skilled operation |

| Multiplex Immunochromatographic Assay (MICA) | Antigen-antibody interaction on lateral flow strip | 1.09-1.67 μg/kg (various matrices) | Lake water, wastewater, sludge | Rapid on-site screening; simultaneous multi-analyte detection; no expensive instruments | Higher detection limits; potential cross-reactivity |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile separation followed by electron impact ionization | ~10 ng/g (sludge) | Sludge, wastewater | Excellent separation efficiency; established libraries | Requires derivatization for polar metabolites; thermal degradation risk |

High-performance liquid chromatography coupled with mass spectrometry remains the reference methodology for precise TCC quantification in complex environmental matrices. The technique combines the superior separation capability of liquid chromatography with the selectivity and sensitivity of mass spectrometric detection, enabling reliable quantification at trace levels (ng/L to pg/L). Recent advances in high-resolution mass spectrometry have further enhanced this approach by providing accurate mass measurements that facilitate the identification of unknown transformation products and structural elucidation of TCC metabolites without prior availability of reference standards. This capability is particularly valuable for studying TCC fate in wastewater treatment systems, where multiple transformation pathways generate various chlorinated and dechlorinated products with distinct environmental behaviors and toxicological profiles [6] [5].

For applications requiring high-throughput screening or rapid on-site analysis, immunochromatographic assays offer a practical alternative to laboratory-based chromatographic methods. The recently developed multiplex immunochromatographic assay (MICA) enables simultaneous detection of TCC, triclosan (TCS), and chlorophene (CP) in environmental samples within minutes, significantly improving monitoring efficiency. This approach utilizes highly specific monoclonal antibodies generated through computer-assisted hapten design, achieving detection limits of 1.093 μg/kg in wastewater and 1.493 μg/kg in sludge. While these detection limits are higher than those achievable with LC-MS/MS, they remain sufficient for monitoring TCC contamination hotspots in wastewater systems, where concentrations typically range from μg/L to mg/L. The strong correlation (R²>0.9) between MICA and LC-MS/MS results for real environmental samples confirms the reliability of this rapid approach for preliminary screening applications [7] [5].

This compound Transformation Pathways in Wastewater Systems

Understanding TCC biotransformation pathways is essential for developing comprehensive analytical strategies, as transformation products may exhibit different environmental behaviors and toxicological effects compared to the parent compound. In wastewater treatment systems, TCC undergoes complex microbial transformations through two primary pathways: reductive dechlorination and amide bond hydrolysis. The predominance of each pathway depends strongly on the redox conditions and microbial community structure of specific treatment processes. These transformation mechanisms significantly influence TCC persistence, mobility, and potential ecological impacts, necessitating analytical approaches that can monitor both parent TCC and its major transformation products [6] [1].

The reductive dechlorination pathway proceeds sequentially through removal of chlorine atoms from the phenyl rings, generating 4,4'-dichlorocarbanilide (DCC), 1-(3-chlorophenyl)-3-phenylurea (MCC), and ultimately N,N'-diphenylurea (NCC). This pathway predominates in anaerobic environments, such as the hydrolytic acidification (HA) section of wastewater treatment systems, where absence of oxygen favors reductive dehalogenation processes. In contrast, amide bond hydrolysis cleaves the urea functional group, producing 3,4-dichloroaniline (3,4-DCA) and 4-chloroaniline (4-CA) as primary metabolites. This pathway occurs primarily in anoxic/oxic sections of treatment systems, where different enzymatic activities prevail. Recent metagenomic studies have revealed that specific functional genes encoding dehalogenases and hydrolases drive these biotransformation processes, with their expression strongly influenced by redox conditions and microbial community structure [1].

The following diagram illustrates the major transformation pathways of TCC in wastewater treatment systems:

Environmental conditions significantly influence the dominance of these transformation pathways. Research demonstrates that reductive dechlorination predominates in anaerobic sediment and constitutes the major transformation route in the hydrolytic acidification section of wastewater treatment systems. In contrast, hydrolysis prevails under anoxic/oxic conditions. The transformation products exhibit different environmental behaviors and persistence profiles, with some congeners potentially more persistent than the parent TCC compound. For instance, 3-Cl-TCC demonstrates greater environmental persistence than TCC itself, highlighting the importance of monitoring not only the parent compound but also its transformation products in comprehensive environmental assessments. These pathway differentiations must be considered when designing analytical strategies for TCC fate studies in complex wastewater treatment systems [6] [1].

Environmental Guidelines and Occurrence

Regulatory agencies worldwide have established environmental quality guidelines for TCC to protect aquatic ecosystems from potential adverse effects. Environment and Climate Change Canada recently published Federal Environmental Quality Guidelines (FEQGs) for TCC, setting thresholds of 0.15 μg/L in water and 0.09 mg/kg dry weight in sediment (normalized to 1% organic carbon). These guidelines represent scientifically derived thresholds for acceptable environmental quality based on comprehensive toxicological assessments of TCC's effects on aquatic organisms. While FEQGs are not regulatory limits unless specified in permits, they serve as benchmarks for pollution prevention targets and for evaluating the significance of environmental monitoring data. Currently, no federal guidelines exist for TCC in biological tissues despite its documented bioaccumulation potential, primarily due to insufficient toxicity data based on tissue burdens [2].

Table 2: Environmental Guidelines and Occurrence Ranges of this compound

| Compartment | Guideline Value | Normalization | Typical Detection Ranges | Points of Concern |

|---|---|---|---|---|

| Water | 0.15 μg/L | Not applicable | 0.05-6,750 ng/L (natural waters); 4.7-11,700 ng/L (wastewater) | WWTP effluents, surface waters downstream of discharges |

| Sediment | 0.09 mg/kg dry weight | 1% organic carbon | Up to 12 mg/kg (global studies) | Sediments downstream of WWTPs; anaerobic sediments |

| Sludge/Biosolids | No specific guideline | Not applicable | 3-43.3 mg/kg dry weight | Land application of biosolids; soil amendment |

| Biological Tissue | No specific guideline | Not applicable | Detected in human urine, serum, breast milk | Bioaccumulation in aquatic food webs |

The environmental occurrence of TCC reflects its widespread use and persistence. Monitoring data indicate that TCC is frequently detected in wastewater influents at concentrations ranging from 4.7 to 11,700 ng/L, with removal efficiencies varying significantly across different treatment technologies. Conventional activated sludge systems typically achieve ≥88% removal efficiency, primarily through sorption to sludge rather than degradation, while trickling filter plants show more variable removal (65-93%). Importantly, most TCC removed during wastewater treatment partitions to biosolids due to its strong sorption to particulate matter (logKow = 4.9), with only 21% transformation reported in systems with 19-day anaerobic digestion. Consequently, land application of biosolids represents a significant pathway for TCC entry into terrestrial ecosystems, where it exhibits limited mobility and slow degradation, with reported half-lives exceeding 100 days in soil matrices [2].

The ecological concerns associated with TCC stem from its potential to impair nitrification, denitrification, and anaerobic digestion processes in biological treatment systems and natural ecosystems. Chronic TCC exposure has been shown to stimulate volatile fatty acid production during anaerobic fermentation of residual sludge while inhibiting methane production. Furthermore, TCC functions as an endocrine disruptor in aquatic organisms and has been implicated in promoting antibiotic resistance through enhanced horizontal gene transfer between bacteria. These ecological impacts, combined with TCC's persistence and bioaccumulation potential, underscore the importance of comprehensive monitoring programs that track both parent compound and transformation products across environmental compartments [1] [2].

Detailed Analytical Protocols

Sample Collection and Preparation

Sample collection strategies for TCC analysis must consider the compound's strong sorptive tendency to particulate matter and containers. For wastewater samples, collect grab samples in amber glass containers to prevent photodegradation, and adjust pH to approximately 3 using hydrochloric acid if extended storage is anticipated. For sediment and sludge samples, collect representative subsamples using stainless steel corers, transfer to pre-cleaned glass jars, and immediately freeze at -20°C until extraction. Note that TCC concentrations can vary significantly between dissolved and particulate phases; therefore, parallel sampling with filtration (0.45-0.7 μm glass fiber filters) is recommended to distinguish these phases. Field blanks and quality control spikes should be included throughout the sampling process to account for potential contamination and losses during sample handling and transport [6] [2].

Sample preparation represents a critical step in TCC analysis due to complex matrix interferences in environmental samples. For solid matrices (sludge, sediment, biosolids), pressurized liquid extraction (PLE) using accelerated solvent extraction systems has demonstrated excellent recovery rates (89% with RSD <6%). The optimal PLE conditions include: dichloromethane:acetone (1:1 v/v) as extraction solvent, 100°C temperature, 1,500 psi pressure, 5-minute heat-up time, and static extraction time of 15 minutes in 2 cycles. For liquid samples, solid-phase extraction (SPE) using Oasis HLB cartridges (200 mg, 6 cc) provides efficient extraction: condition cartridges with 6 mL methanol and 6 mL ultrapure water (pH 3), load samples at 5-10 mL/min flow rate, dry under vacuum for 30 minutes, then elute with 2×4 mL methanol. Evaporate extracts under gentle nitrogen stream and reconstitute in 1 mL methanol or mobile phase for analysis [6] [5].

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Analysis

Liquid chromatography coupled with high-resolution mass spectrometry provides the sensitivity and specificity required for precise TCC quantification and identification of transformation products in complex wastewater matrices. The following protocol outlines the optimized conditions for TCC analysis based on established methods in the literature [6]:

Chromatographic Conditions:

- Column: C18 reversed-phase (100 mm × 2.1 mm, 1.8 μm particle size)

- Mobile Phase: A) 0.1% formic acid in water; B) 0.1% formic acid in acetonitrile

- Gradient Program: 0 min (30% B), 2 min (30% B), 10 min (95% B), 15 min (95% B), 15.1 min (30% B), 20 min (30% B)

- Flow Rate: 0.3 mL/min

- Injection Volume: 5 μL

- Column Temperature: 40°C

Mass Spectrometric Conditions:

- Ionization: Electrospray ionization (ESI) in positive mode

- Spray Voltage: 3.5 kV

- Sheath Gas Pressure: 40 arb

- Aux Gas Pressure: 10 arb

- Capillary Temperature: 320°C

- Resolution: ≥70,000 full width at half maximum

- Mass Accuracy: <2 ppm with internal calibration

- Acquisition: Full-scan MS (m/z 100-1000) with parallel data-dependent MS/MS

Quality control measures should include: procedural blanks to monitor contamination, matrix-matched calibration standards (0.1-100 μg/L), internal standards (¹³C-labeled TCC recommended when available), and continuing calibration verification every 10-12 samples. Method detection limits of 0.01-0.12 ng/g have been achieved in sediment samples using this approach, with excellent linearity (R²>0.995) across the calibration range. For transformation product identification, apply suspect screening strategies using accurate mass databases (±5 ppm mass error) and confirm with fragmentation patterns when reference standards are unavailable [6].

Multiplex Immunochromatographic Assay (MICA)

The multiplex immunochromatographic assay offers a rapid screening alternative for TCC detection in wastewater samples, enabling simultaneous quantification of TCC, triclosan, and chlorophene within 15 minutes. This method is particularly valuable for high-throughput screening applications and field testing where laboratory instrumentation is unavailable. The following protocol details the MICA procedure [7] [5]:

Sample Pre-treatment:

- Centrifuge wastewater samples at 5,000 × g for 10 minutes

- Dilute supernatant 1:1 with phosphate-buffered saline (pH 7.4)

- For sludge samples, extract with 5 mL acetonitrile per 1 g sample, vortex 3 minutes, centrifuge at 5,000 × g for 10 minutes, collect supernatant, and dilute 1:5 with PBS

Test Procedure:

- Place the multiplex immunochromatographic test strip in a clean container

- Add 100 μL of prepared sample to the sample pad

- Allow migration for 10 minutes at room temperature

- Capture strip image using a portable strip reader or smartphone camera

- Quantify results by measuring test line intensity relative to calibration standards

Performance Characteristics:

- Calculated Limit of Detection: 1.093 μg/kg in wastewater; 1.493 μg/kg in sludge

- Cut-off Value: 30 μg/kg for TCC in water matrices

- Analysis Time: <15 minutes per sample

- Cross-reactivity: <5% with common environmental contaminants

Method validation against LC-MS/MS results has demonstrated strong correlation (R²>0.9) for real environmental samples, confirming the reliability of MICA for semi-quantitative screening applications. However, samples with TCC concentrations near regulatory limits should be confirmed using standard chromatographic methods. The MICA approach significantly improves monitoring efficiency by enabling rapid screening of large sample batches, allowing researchers to focus more detailed analytical resources on contaminated sites exceeding action thresholds [7] [5].

Troubleshooting and Quality Assurance

Analytical challenges in TCC analysis often include matrix effects, recovery variability, and transformation product identification. To address matrix suppression or enhancement in LC-MS analysis, use matrix-matched calibration standards or the standard addition method for quantification. If recovery rates fall outside acceptable ranges (70-120%), consider modifying extraction parameters: for PLE, increase static extraction time to 20 minutes or add a third extraction cycle; for SPE, evaluate alternative sorbents such as Strata-X or C18. When transformation product identification is challenging due to lack of reference standards, employ diagnostic fragment ions and retention time prediction models based on quantitative structure-retention relationships to support tentative identification [6] [5].

Quality assurance protocols should implement a comprehensive system including laboratory blanks, duplicates, matrix spikes, and continuing calibration verification throughout the analytical batch. For TCC analysis specifically, key quality control measures include:

- Instrument Calibration: Establish multipoint calibration curves (minimum 5 points) with R² ≥ 0.995

- Precision and Accuracy: Require relative standard deviations <15% for duplicates and spike recoveries of 70-120%

- Carryover Assessment: Include solvent blanks after high-concentration samples

- Identification Criteria: For HRMS analysis, use mass accuracy <5 ppm, isotopic pattern matching, and retention time tolerance ±0.1 minutes

- Method Detection Limits: Determine using signal-to-noise ratio of 3:1 for lowest calibration standard

Routine participation in interlaboratory comparison studies and analysis of certified reference materials (when available) provides essential verification of analytical performance. For wastewater samples with complex matrices, additional cleanup steps using silica solid-phase extraction cartridges or dispersive solid-phase extraction (QuEChERS) may be necessary to reduce co-extractive interferences and maintain method robustness over extended analytical sequences [6] [2].

Conclusion

The comprehensive analytical methods presented in this application note provide researchers with robust tools for detecting and quantifying this compound and its transformation products in wastewater matrices. The LC-HRMS protocol offers high sensitivity and selectivity for precise quantification and identification of unknown transformation products, while the multiplex immunochromatographic assay enables rapid, on-site screening of multiple antimicrobial agents simultaneously. Understanding the transformation pathways of TCC in wastewater treatment systems is essential for designing comprehensive monitoring strategies that account for both parent compound and potentially persistent transformation products.

References

- 1. Mechanisms linking this compound biotransformation to ... [sciencedirect.com]

- 2. Federal Environmental Quality Guidelines - this compound [canada.ca]

- 3. Global progress and prospects of triclosan and this compound ... [frontiersin.org]

- 4. Investigating the Mechanisms of this compound-Induced ... [sciencedirect.com]

- 5. Multiplex Immunochromatographic Assay for Simultaneous ... [sciencedirect.com]

- 6. Screening this compound and its transformation products in river... [pubmed.ncbi.nlm.nih.gov]

- 7. Multiplex immunochromatographic assay for simultaneous ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Analytical Methods for Measuring Triclocarban in Human Urine and Serum: Application Notes and Protocols

Introduction

Triclocarban (TCC) is an antimicrobial agent widely used in personal care products including bar soaps, detergents, toothpaste, deodorants, and cleansing lotions. With annual production and import volumes in the United States exceeding half a million pounds, TCC is classified as a high production volume chemical requiring environmental risk assessment by the U.S. Environmental Protection Agency. Human exposure to TCC occurs primarily through dermal absorption from personal care products, though other routes may contribute. The potential for TCC to function as an endocrine disruptor—with studies showing it can enhance steroid hormone activity—has raised significant concerns about its biological impacts and created an urgent need for reliable exposure assessment methods.

Biomonitoring of TCC in human matrices presents particular challenges due to the compound's physicochemical properties, relatively low concentrations in biological samples, and the complexity of biological matrices. This document presents detailed application notes and standardized protocols for quantifying TCC and its major metabolites in human urine and serum, utilizing the most current and validated methodologies available. These methods enable researchers to accurately assess human exposure to TCC, facilitating studies on its potential health effects and environmental distribution.

Analytical Method Overview

The analysis of TCC in biological matrices has been accomplished primarily through two technical platforms: chromatographic techniques coupled with mass spectrometry and immunoassay-based methods. Each approach offers distinct advantages and limitations, making them suitable for different research applications and resource availability scenarios.

Primary Analytical Platforms

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This platform provides exceptional sensitivity and specificity for TCC and its metabolite detection. The technique typically incorporates online sample preparation methods such as column switching and utilizes isotope dilution for precise quantification. HPLC-MS/MS is considered the gold standard for TCC biomonitoring due to its ability to distinguish between parent compound and metabolites with high confidence.

Immunoassay Methods: Enzyme-linked immunosorbent assays (ELISAs) offer a high-throughput, cost-effective alternative to chromatographic methods, particularly useful for large-scale epidemiological studies. These assays employ antibodies specifically developed to recognize TCC, with recent advances incorporating nanobody technology to improve reproducibility and reduce batch-to-batch variability. While generally offering slightly lower sensitivity than HPLC-MS/MS, well-optimized immunoassays adequately cover the relevant concentration ranges for human exposure assessment.

Key Methodological Parameters

Table 1: Comparison of Analytical Methods for TCC Quantification in Biological Matrices

| Method Parameter | HPLC-MS/MS with Online SPE | Competitive Indirect ELISA | GC-MS Method |

|---|---|---|---|

| LOD (Urine) | 0.01-0.1 ng/mL | 10 ng/mL | 3 ng/mL |

| LOD (Serum) | 0.01-0.1 ng/mL | 5 ng/mL | 1.5 ng/mL |

| Sample Volume | 50 μL | 50-100 μL | >100 μL |

| Analysis Time | 15-20 min/sample | 2-3 hours (96 samples) | >30 min/sample |

| Throughput | Moderate | High | Low |

| Metabolite Coverage | TCC, 2'-OH-TCC, 3'-OH-TCC | Primarily TCC | TCC, conjugated metabolites |

| Cost per Sample | High | Low | Moderate |

HPLC-MS/MS Protocol with Automated On-Line Sample Preparation

Principle

This method uses restricted access material (RAM) online solid-phase extraction coupled to high performance liquid chromatography-isotope dilution tandem mass spectrometry. The RAM sample clean-up relies on both size exclusion chromatography to remove high-molecular-weight matrix components and reversed-phase partition to extract and pre-concentrate the target analytes. This automated approach minimizes manual sample preparation while providing excellent sensitivity and robust performance for high-volume analyses [1].

Equipment and Reagents

- Liquid Chromatography System: Binary pumps with degassers, autosampler with 900-μL injection loop, column compartment with 10-port switching valve

- Columns: LiChrosphere RP-18 ADS SPE column (25 × 4 mm, 25 μm particle size); two Chromolith Performance RP-18 analytical columns (100 × 4.6 mm)

- Mass Spectrometer: API 4000 Q Trap or equivalent tandem mass spectrometer with electrospray ionization source

- Chemicals: HPLC-grade methanol, water, and formic acid; isotopically labeled internal standards (D7-TCC or 13C6-TCC); TCC and metabolite standards (2'-OH-TCC, 3'-OH-TCC)

- Solutions: 0.1 M formic acid in water; 0.1 M formic acid in methanol; ammonium acetate buffer (pH 5.0) for enzymatic deconjugation

Sample Preparation Procedure

Thaw and Centrifuge: Allow frozen urine or serum samples to thaw completely at room temperature. Vortex mix for 15 seconds and centrifuge at 14,000 × g for 10 minutes to remove particulates.

Enzymatic Deconjugation (for total TCC): For analysis of total TCC (free plus conjugated), add 50 μL of β-glucuronidase/sulfatase (approximately 100 units) to 100 μL of sample. Incubate at 37°C for 4 hours to hydrolyze glucuronide and sulfate conjugates [2].

Dilution and Internal Standard Addition: Dilute the incubated sample to 1 mL with 0.1 M formic acid. Add isotopically labeled internal standard (D7-TCC or 13C6-TCC) to correct for extraction efficiency and matrix effects.

Online Extraction and Analysis: Transfer samples to autosampler vials for automated analysis. The online SPE-HPLC-MS/MS system handles subsequent extraction, separation, and detection without additional manual intervention.

Online SPE-HPLC-MS/MS Analysis

The automated column-switching system follows a predefined sequence for sample analysis:

Figure 1: Workflow for Automated On-Line SPE-HPLC-MS/MS Analysis of TCC

SPE Conditions:

- Extraction Column: LiChrosphere RP-18 ADS (25 × 4 mm, 25 μm)

- Loading Solvent: 0.1% formic acid in water at 1.0 mL/min

- Elution Solvent: Methanol with 0.1% formic acid

- Extraction Time: 3-5 minutes per sample

Chromatographic Conditions:

- Analytical Columns: Two Chromolith Performance RP-18 columns (100 × 4.6 mm) in series

- Mobile Phase A: 0.1% formic acid in water

- Mobile Phase B: 0.1% formic acid in methanol

- Gradient Program: Linear gradient from 60% B to 95% B over 10 minutes

- Flow Rate: 1.0 mL/min

- Column Temperature: 40°C

Mass Spectrometric Conditions:

- Ionization Mode: Negative electrospray ionization

- Detection Mode: Multiple reaction monitoring (MRM)

- Ion Transitions: m/z 313→160 for TCC; m/z 313→126 for TCC (qualifier); m/z 320→167 for D7-TCC

- Source Temperature: 500°C

- Collision Energy: Optimized for each transition (typically 30-40 eV)

Method Validation Parameters

This automated online SPE-HPLC-MS/MS method has been rigorously validated for the quantification of TCC and its oxidative metabolites in human urine and serum:

- Linearity: Excellent linear response (r² > 0.998) across concentration range of 0.01-100 ng/mL

- Precision: Intra-day and inter-day precision < 15% RSD

- Accuracy: 85-115% recovery of spiked standards across validated range

- Specificity: No interference from matrix components or structurally related compounds

- Sensitivity: LOD of 0.01-0.1 ng/mL and LOQ of 0.05-0.5 ng/mL for TCC and metabolites in both matrices [1]

Immunoassay Protocol for High-Throughput Screening

Principle

The competitive indirect ELISA operates on the principle of competitive binding between TCC in the sample and a fixed amount of TCC-enzyme conjugate for a limited number of specific antibody binding sites. The signal generated is inversely proportional to the concentration of TCC in the sample. This method offers advantages for screening large sample sets where sophisticated instrumentation is unavailable [3].

Equipment and Reagents

- Microplate Reader: Capable of measuring absorbance at 450 nm with 650 nm reference wavelength

- Coating Antigen: TCC-hapten conjugated to bovine serum albumin (BSA) or conalbumin

- Capture Reagent: Anti-TCC polyclonal antiserum or nanobody

- Detection Reagent: Goat anti-rabbit IgG peroxidase conjugate (GAR-HRP)

- Substrate Solution: 3,3',5,5'-tetramethylbenzidine (TMB) in buffer with hydrogen peroxide

- Stop Solution: 1 M sulfuric acid

- Washing Buffer: Phosphate-buffered saline with 0.05% Tween-20 (PBST)

- Blocking Buffer: 1-3% BSA or skim milk in PBS

ELISA Procedure

Figure 2: Workflow for Competitive Indirect ELISA Detection of TCC

Plate Coating: Coat 96-well microplates with TCC-hapten conjugate (100 μL/well at 1-2 μg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C or for 2 hours at 37°C.

Blocking: Wash plates three times with PBST. Add 250 μL/well of blocking buffer (1-3% BSA in PBS). Incubate for 1-2 hours at room temperature. Wash three times with PBST.

Sample and Antibody Incubation: Prepare sample mixtures containing equal volumes of sample (or standard) and anti-TCC antiserum at predetermined optimal dilution. Add 100 μL/well of these mixtures to the coated and blocked plate. Incubate for 1 hour at room temperature with gentle shaking.

Enzyme Conjugate Incubation: Wash plates three times with PBST. Add 100 μL/well of goat anti-rabbit IgG peroxidase conjugate at optimal dilution in PBS. Incubate for 1 hour at room temperature with shaking.

Signal Development and Detection: Wash plates three times with PBST. Add 100 μL/well of TMB substrate solution. Incubate for 15-30 minutes at room temperature. Stop the reaction by adding 100 μL/well of 1 M sulfuric acid.

Measurement and Quantification: Measure absorbance at 450 nm with a reference wavelength of 650 nm within 10 minutes of stopping the reaction. Calculate TCC concentrations using a standard curve generated with known TCC concentrations (typically 0.1-100 ng/mL).

Method Performance

- Sensitivity: IC₅₀ of 0.70 ng/mL with a detection range of 0.13-3.60 ng/mL in buffer

- Cross-reactivity: High specificity for TCC with minimal cross-reactivity to major metabolites (<10% for 2'-OH-TCC and 3'-OH-TCC) except for closely related antimicrobial 3-trifluoromethyl-4,4'-dichlorocarbanilide

- Matrix Effects: Limits of quantification of 5 ng/mL in serum and 10 ng/mL in urine with appropriate sample preparation

- Precision: Intra- and inter-assay coefficients of variation <15%

Sample Collection and Storage Considerations

Proper specimen collection, processing, and storage are critical for obtaining accurate TCC measurements in biological matrices. Variations in these procedures can significantly impact analytical results.

Urine Collection and Processing

- Collection Method: Collect spot urine samples in pre-cleaned polypropylene containers without preservatives. First-morning voids are preferred as they typically contain higher concentrations of contaminants.

- Processing: Centrifuge at 2000 × g for 10 minutes to remove particulate matter. Aliquot supernatant into cryovials for storage.

- Storage Conditions: Store at -70°C if analysis will not be performed within 24 hours. Avoid multiple freeze-thaw cycles (maximum 3 cycles recommended).

Serum Collection and Processing

- Collection Method: Collect blood by venipuncture into serum separator tubes. Allow tubes to clot completely at room temperature for 30-60 minutes.

- Processing: Centrifuge at 2000 × g for 15 minutes to separate serum. Carefully transfer serum to clean polypropylene vials without disturbing the clot barrier.

- Storage Conditions: Store at -70°C for long-term preservation. Stability studies indicate TCC remains stable in serum for at least 6 months when stored properly at -70°C.

Biomarker Selection and Metabolic Considerations

Understanding TCC metabolism is essential for selecting appropriate biomarkers of exposure. Significant species differences in TCC metabolism have been documented, necessitating careful consideration when extrapolating from animal studies to human exposure assessment.

TCC Metabolic Pathways

In humans, TCC undergoes two primary metabolic pathways:

Conjugation Reactions: TCC is predominantly metabolized via N- or N'-glucuronidation in humans, with the glucuronide conjugates representing the major urinary metabolites. These conjugates require enzymatic hydrolysis (using β-glucuronidase) for quantification of total TCC.

Oxidative Metabolism: Hydroxylation at the 2' or 3' positions forms 2'-OH-TCC and 3'-OH-TCC. These oxidative metabolites are minor pathways in humans but represent the major metabolites in rats, highlighting important species differences [2].

Biomarker Selection Strategy

Total TCC Measurement: For human exposure assessment, measuring total TCC (free plus conjugated) after enzymatic deconjugation provides the most comprehensive exposure biomarker. This approach accounts for individual variations in metabolic capacity.

Metabolite-Specific Analysis: In specific research contexts targeting particular metabolic pathways, analysis of specific metabolites (2'-OH-TCC, 3'-OH-TCC) may be warranted, though their lower abundance in humans requires more sensitive analytical methods.

Technical Comparison and Method Selection Guide

Choosing the appropriate analytical method depends on research objectives, available resources, and required data quality. Each method offers distinct advantages for specific applications.

Table 2: Guidance for Selection of Appropriate Analytical Method Based on Research Needs

| Research Application | Recommended Method | Key Advantages | Limitations |

|---|---|---|---|

| Large Epidemiology Studies | Competitive Indirect ELISA | High throughput, cost-effective, minimal instrumentation | Higher LOD, limited metabolite specificity |

| Targeted Metabolite Profiling | Online SPE-HPLC-MS/MS | Comprehensive metabolite coverage, high sensitivity | Higher cost, specialized expertise required |

| Small Sample Volumes | Online SPE-HPLC-MS/MS | Excellent sensitivity with minimal sample (50 μL) | Method development complexity |

| Resource-Limited Settings | ELISA | Minimal equipment needs, rapid implementation | Potentially higher variability |

| Regulatory Compliance | HPLC-MS/MS | Gold standard method, definitive identification | Significant operational costs |

Troubleshooting and Quality Assurance

Common Analytical Issues and Solutions

Matrix Effects in MS Analysis: Use isotope-labeled internal standards to correct for suppression/enhancement. Implement post-column infusion to monitor matrix effects across chromatographic run.

High Background in ELISA: Optimize blocking conditions; test different blocking agents (BSA typically superior to skim milk for nanobody-based assays). Increase wash stringency and volume.

Poor Chromatographic Resolution: Condition analytical columns adequately; adjust gradient profile; check mobile phase pH and composition.

Inconsistent Standard Curve: Prepare fresh standards frequently; ensure complete dissolution of TCC in appropriate solvent; verify serial dilution technique.

Quality Control Procedures

- Include quality control samples at low, medium, and high concentrations in each analytical batch.

- Monitor extraction efficiency through internal standard recovery.

- Participate in interlaboratory comparison programs when available.

- Establish method blanks and positive controls for each sample batch.

Applications and Environmental Relevance

The methods described herein have been successfully applied to evaluate human exposure to TCC in various contexts. Field applications have demonstrated:

Detection Frequency: TCC was detected in 35.4% of urine samples from adults with no known occupational exposure, indicating widespread environmental exposure [1].

Concentration Range: Urinary TCC concentrations ranging from <LOD to 401 ng/mL have been reported in general population samples [1].

Environmental Correlations: TCC levels in biosolids and environmental samples correlate with human exposure levels, supporting the utility of these methods for integrated exposure assessment.

These analytical methods provide essential tools for understanding the relationship between TCC exposure and potential health effects, informing regulatory decisions, and tracking the effectiveness of risk management interventions.

References

Comprehensive Application Notes and Protocols for Quantification of Triclocarban in Sludge and Biosolids

Introduction and Analytical Background

Triclocarban (TCC; 3,4,4'-trichlorocarbanilide) is a high-production volume antimicrobial compound widely used in personal care products, particularly in antibacterial bar soaps and disinfectants. With global consumption exceeding 1,500 metric tons annually, TCC enters wastewater treatment plants (WWTPs) primarily through domestic sewage, where it demonstrates a strong affinity for organic matter due to its moderate octanol-water partitioning coefficient (log Kow = 3.5) and low water solubility (0.045 mg/L). These physicochemical properties result in significant accumulation during wastewater treatment, with the majority of incoming TCC mass partitioning to the solid phase during activated sludge processing. Recent studies have identified TCC as one of the most prevalent contaminants in biosolids, with detection frequencies approaching 100% in national surveys, raising significant concerns about its potential ecological impacts when biosolids are applied to agricultural lands.